molecular formula C10H12ClNO2S B1313062 Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- CAS No. 53492-40-3

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-

Cat. No.: B1313062
CAS No.: 53492-40-3
M. Wt: 245.73 g/mol
InChI Key: SXVXVAPJICBEFD-UHFFFAOYSA-N
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Description

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- is a versatile chemical compound with a unique structure that includes a glycine backbone and a 4-chlorophenylthioethyl group. This compound is used in various scientific research fields due to its distinctive properties, making it valuable in studies ranging from medicinal chemistry to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- typically involves the reaction of glycine with 2-chloroethyl 4-chlorophenyl sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-[2-[(4-bromophenyl)thio]ethyl]-
  • Glycine, N-[2-[(4-fluorophenyl)thio]ethyl]-
  • Glycine, N-[2-[(4-methylphenyl)thio]ethyl]-

Uniqueness

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- is unique due to the presence of the 4-chlorophenylthioethyl group, which imparts specific chemical and biological properties. This uniqueness makes it particularly valuable in research applications where selective inhibition of enzymes or specific interactions with biological targets are required .

Biological Activity

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- features a glycine backbone modified by a 4-chlorophenylthioethyl group. This modification is crucial for its biological properties. The synthesis typically involves a nucleophilic substitution reaction between glycine and 2-chloroethyl 4-chlorophenyl sulfide, often using sodium hydroxide as a base to facilitate the reaction under controlled conditions. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- exhibits its biological activity primarily through enzyme inhibition. It interacts with specific enzymes by binding to their active sites, thereby blocking their function. This mechanism can influence various biochemical pathways within cells, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-. For instance, its derivatives have shown promising results in inhibiting the growth of various cancer cell lines such as human colon carcinoma (HCT116) and breast adenocarcinoma (MCF7). The compound's ability to interfere with cellular signaling pathways involved in tumor growth is under investigation, with preliminary results indicating significant cytotoxicity against these cell lines .

Enzyme Inhibition

The compound has also been studied for its effects on specific metabolic enzymes. For example, it has demonstrated inhibitory action on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

Comparative Analysis with Similar Compounds

Compound NameStructural ModificationBiological Activity
Glycine, N-[2-[(4-bromophenyl)thio]ethyl]-4-bromophenyl groupModerate anticancer activity
Glycine, N-[2-[(4-fluorophenyl)thio]ethyl]-4-fluorophenyl groupEnhanced enzyme inhibition
Glycine, N-[2-[(4-methylphenyl)thio]ethyl]-4-methylphenyl groupLower cytotoxicity compared to chlorinated analog

The presence of the 4-chlorophenylthioethyl group in Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- contributes to its unique biological profile compared to other similar compounds. This structural uniqueness allows for selective interactions with biological targets that may not be present in other derivatives.

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study evaluated the cytotoxic effects of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- on HCT116 and MCF7 cell lines using the MTT assay. Results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity .
  • Enzyme Inhibition Profiles :
    • In another investigation focusing on AChE inhibition, Glycine derivatives were tested against various concentrations of the enzyme. The results showed a dose-dependent inhibition pattern, highlighting its potential use in treating neurodegenerative diseases .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)15-6-5-12-7-10(13)14/h1-4,12H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVXVAPJICBEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437250
Record name Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53492-40-3
Record name Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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